molecular formula C24H18N4O2 B2584823 2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1357741-14-0

2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B2584823
CAS No.: 1357741-14-0
M. Wt: 394.434
InChI Key: BGSCEPOYUHRZID-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazinone core, substituted with an ethylphenyl group and a phenyl-1,2,4-oxadiazolyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phthalazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via cyclization of acyl hydrazides with nitriles or carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3).

    Substitution Reactions: The ethylphenyl and phenyl groups are introduced through substitution reactions, often involving halogenated precursors and palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Halogenated precursors and palladium catalysts are often employed in cross-coupling reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, reduced oxadiazole derivatives.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of phthalazinone are being investigated for their therapeutic potential. This compound, in particular, may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves its interaction with specific molecular targets in biological systems. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phthalazinone core can intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds like 2-(4-methylphenyl)phthalazin-1(2H)-one share a similar core structure but differ in their substituents.

    Oxadiazole Derivatives: Compounds such as 3-phenyl-1,2,4-oxadiazole have a similar oxadiazole ring but lack the phthalazinone core.

Uniqueness

2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is unique due to the combination of the phthalazinone core and the oxadiazole ring, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-2-16-12-14-18(15-13-16)28-24(29)20-11-7-6-10-19(20)21(26-28)23-25-22(27-30-23)17-8-4-3-5-9-17/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSCEPOYUHRZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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